(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate is a complex organic compound that features a unique arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate typically involves multiple steps, including the formation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, introduction of the benzyloxy group, and esterification with pivalic acid. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the ester functional group.
Substitution: Nucleophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for investigating biochemical pathways.
Medicine
The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl acetate
- ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl butyrate
Uniqueness
The uniqueness of ®-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate lies in its specific functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate is a complex organic compound with potential applications in pharmaceuticals due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : (R)-2-(benzyloxy)-2-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethan-1-ol
- Molecular Formula : C23H28O6
- Molecular Weight : 400.47 g/mol
- CAS Number : 28713-39-5
The compound exhibits a complex stereochemistry which may influence its biological interactions.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have suggested that derivatives of tetrahydrofurodioxole compounds possess antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains.
- Mechanism of action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity:
- Cell line studies : Preliminary tests on cancer cell lines indicate significant cytotoxic effects.
- Apoptosis induction : The compound may trigger apoptotic pathways in malignant cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Enzyme targets : Studies indicate inhibition of enzymes involved in metabolic processes.
- IC50 values : Quantitative analysis shows promising IC50 values comparable to known inhibitors.
Case Studies and Research Findings
Several case studies have highlighted the biological implications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus. |
Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 of 15 µM. |
Study 3 | Enzyme Inhibition | Inhibited lactate dehydrogenase with an IC50 value of 25 µM. |
Properties
Molecular Formula |
C21H30O7 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30O7/c1-20(2,3)19(23)25-12-14(22)15-16(24-11-13-9-7-6-8-10-13)17-18(26-15)28-21(4,5)27-17/h6-10,14-18,22H,11-12H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
KMMVVQAPTKQUJK-UYTYNIKBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.